3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR : The aromatic protons resonate as a multiplet in the δ 8.1–8.5 ppm range due to deshielding by the electron-withdrawing -CF₃ groups. The methylene protons adjacent to the carbonyl and nitrile groups appear as a singlet at δ 3.5–4.0 ppm, split by coupling with the nitrile moiety.
¹³C NMR : Key signals include:
- Carbonyl carbon (C=O): δ 166–170 ppm.
- Aromatic carbons: δ 125–135 ppm (C-CF₃), δ 140–145 ppm (quaternary carbons).
- Nitrile carbon (C≡N): δ 115–120 ppm.
¹⁹F NMR : A singlet at δ -63 to -61 ppm confirms the presence of six equivalent fluorine atoms across the two -CF₃ groups.
Infrared (IR) and Raman Spectroscopy
The IR spectrum exhibits characteristic absorptions:
- C≡N stretch : 2,240–2,260 cm⁻¹ (strong, sharp).
- C=O stretch : 1,680–1,700 cm⁻¹.
- C-F stretches : 1,120–1,180 cm⁻¹ (asymmetric) and 1,010–1,060 cm⁻¹ (symmetric).
- Aromatic C-H bends : 750–850 cm⁻¹.
Raman spectroscopy complements IR data, highlighting symmetric vibrations of the -CF₃ groups at 760–780 cm⁻¹ and ring breathing modes near 1,000 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 281.16 . Key fragmentation pathways include:
- Loss of the nitrile group (-C≡N, 26.02 Da), yielding a fragment at m/z 255.14.
- Cleavage of the carbonyl group, producing a benzoyl fragment (m/z 195.08) and acetonitrile (m/z 41.05).
- Sequential loss of fluorine atoms from -CF₃ groups, generating peaks at m/z 262.15 (-F) and m/z 243.14 (-2F).
High-resolution mass spectrometry (HRMS) confirms the empirical formula with a measured mass of 281.1598 (calculated: 281.1593).
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZFAQOKWZGMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645208 | |
| Record name | 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267880-81-9 | |
| Record name | 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium Halide
- Starting from 3,5-bis(trifluoromethyl)-halo-benzene (commonly the bromide), a Grignard reagent is formed by reaction with magnesium in anhydrous tetrahydrofuran (THF) or a mixture of aliphatic ethers and aromatic hydrocarbons.
- The reaction is exothermic, with temperature control around 45-60°C to maintain reaction stability.
- The molar ratio of magnesium to halo-benzene is carefully controlled to optimize yield and minimize side reactions.
Formylation to 3,5-Bis(trifluoromethyl)benzylalcohol
- Solid paraformaldehyde is added to the Grignard reagent solution in a slight molar excess (up to 5%) to avoid yield reduction and processing difficulties.
- The reaction mixture is maintained at 30-90°C, typically around 45°C, for 6 hours to ensure complete conversion.
- The organo-magnesium adduct is then hydrolyzed with an aqueous mineral acid such as sulfuric acid or hydrochloric acid, under cooling to control exotherm.
- The 3,5-bis(trifluoromethyl)benzylalcohol is isolated by crystallization or vacuum distillation, yielding a product with purity above 90%.
Halogenation to 3,5-Bis(trifluoromethyl)benzyl Halides
- The benzyl alcohol intermediate is subjected to halogenation using reagents such as hydrobromic acid (HBr) or hydrochloric acid (HCl), optionally in the presence of sulfuric acid.
- Alternative halogenation methods include the use of phosphorus tribromide (PBr3) or sodium bromide (NaBr) with sulfuric acid under heating.
- The reaction is typically conducted at 50-105°C for several hours, followed by phase separation and solvent removal.
- The halide product is obtained with high yield (up to 99%) and can be used directly for further transformations.
Synthesis of 3,5-Bis(trifluoromethyl)benzoylacetonitrile
- The 3,5-bis(trifluoromethyl)benzyl halide serves as a key intermediate for nucleophilic substitution reactions introducing the acetonitrile moiety.
- Typical methods involve reaction with malononitrile or related nucleophiles under basic conditions to form the benzoylacetonitrile structure.
- Reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and solvent choice.
| Step | Reactants & Conditions | Key Parameters | Product | Yield & Purity |
|---|---|---|---|---|
| 1. Formation of Grignard reagent | 3,5-bis(trifluoromethyl)-bromo-benzene + Mg in THF | Temp: 45-60°C; Stirring; Anhydrous | 3,5-bis(trifluoromethyl)phenylmagnesium bromide | High conversion, controlled exotherm |
| 2. Formylation | Grignard reagent + paraformaldehyde (≤5% excess) | Temp: 30-90°C (typ. 45°C); 6 h reaction | 3,5-bis(trifluoromethyl)benzylalcohol | >90% purity after hydrolysis and isolation |
| 3. Halogenation | Benzylalcohol + HX (HBr or HCl) ± H2SO4 or PBr3 | Temp: 50-105°C; 8-10 h reaction | 3,5-bis(trifluoromethyl)benzyl halide | Up to 99% yield |
| 4. Nucleophilic substitution | Benzyl halide + malononitrile/base | Controlled temp and solvent | This compound | Optimized for high yield and purity |
- The molar excess of paraformaldehyde is critical; exceeding 5% leads to lower yields and processing difficulties.
- Use of mineral acids such as sulfuric or hydrochloric acid for hydrolysis and halogenation steps is standard and effective.
- Halogenation with hydrobromic acid in the presence of sulfuric acid provides high yields and purity of benzyl halides.
- Alternative halogenation with phosphorus tribromide or sodium bromide/sulfuric acid mixtures offers flexibility depending on scale and reagent availability.
- Stirring rate and solvent choice significantly affect regioselectivity and yield, especially in bromination steps of precursor compounds.
- The described processes are scalable and suitable for industrial manufacture, with careful temperature and reagent control ensuring reproducibility.
The preparation of this compound is efficiently achieved through a multi-step synthetic route involving Grignard reagent formation, controlled formylation, halogenation, and nucleophilic substitution. The key to high yield and purity lies in precise control of reagent stoichiometry, reaction temperature, and work-up conditions. The methods described are supported by detailed patent literature and represent the current state-of-the-art for this compound's synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3,5-bis(trifluoromethyl)benzoylacetonitrile is in the development of pharmaceutical compounds. For instance:
- CCR2 Antagonists : Compounds derived from this nitrile have been identified as potent antagonists for the CCR2 receptor, which plays a crucial role in inflammatory processes. A notable compound exhibited an IC50 value of 30 nM against human monocytes .
Material Science
The compound serves as an important building block for synthesizing advanced materials:
- Arylbenzimidazoles and Benzotriazolium Salts : These derivatives are synthesized using this compound as a starting material. They are significant in developing materials with enhanced optical and electronic properties .
Antimicrobial Studies
Research has demonstrated that derivatives of this compound exhibit antimicrobial activity:
- Pyrazole Derivatives : Novel pyrazole derivatives synthesized from this compound showed potent growth inhibition against drug-resistant bacteria such as Staphylococcus aureus .
Case Study 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
A case study highlighted a straightforward synthesis method for N-(3,5-bis(trifluoromethyl)benzyl)stearamide using direct amidation. This compound was fully characterized using various spectroscopic techniques (IR, NMR), demonstrating the practicality of the synthesis approach under mild conditions .
Case Study 2: Development of CCR2 Antagonists
A systematic modification of lead compounds led to the discovery of potent glycinamide-based CCR2 antagonists derived from 3,5-bis(trifluoromethyl)benzyl structures. The best-performing compound displayed excellent selectivity and binding affinity, showcasing the potential for therapeutic applications in treating inflammatory diseases .
Data Summary Table
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | CCR2 antagonists | IC50 values as low as 30 nM |
| Material Science | Arylbenzimidazoles and benzotriazolium salts | Enhanced optical/electronic properties |
| Antimicrobial Studies | Pyrazole derivatives | Effective against drug-resistant bacteria |
Mechanism of Action
The mechanism of action of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of lithium-ion batteries, the compound acts as a film-forming flame-retardant additive, enhancing the stability and safety of the battery by forming a stable and dense cathode-electrolyte interface film . This prevents the continuous oxidative decomposition of the electrolyte and improves the overall performance of the battery .
Comparison with Similar Compounds
Structural and Functional Group Comparison
*Note: The molecular formula for benzoylacetonitrile is inferred as C₁₁H₅F₆NO based on structural analogy.
Electronic Effects
The -CF₃ groups induce strong meta-directing effects, stabilizing negative charges and deactivating the aromatic ring. This reduces electrophilic substitution rates but enhances resistance to oxidation. For example:
- Benzoylacetonitrile : The electron-deficient ring may favor nucleophilic attack at the para position relative to the nitrile group.
- Benzonitrile : The nitrile group further withdraws electrons, making it less reactive toward electrophiles compared to benzoylacetonitrile .
Biological Activity
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile (CAS No. 267880-81-9) is a synthetic compound notable for its unique chemical structure, characterized by two trifluoromethyl groups at the 3 and 5 positions of a benzoyl group attached to an acetonitrile moiety. This configuration imparts significant biological activity, particularly in medicinal chemistry and organic synthesis.
The compound has the molecular formula C10H5F6N, and its distinctive trifluoromethyl groups contribute to its high electronegativity and reactivity. These properties make it a valuable precursor in the synthesis of various bioactive compounds, particularly those targeting bacterial infections.
Antibacterial Properties
Recent studies have demonstrated that this compound exhibits potent antibacterial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for synthesized derivatives have been reported as low as 0.25 µg/mL , indicating strong efficacy against drug-resistant strains .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.25 | Staphylococcus aureus |
| Compound B | 0.046 | Streptococcus pneumoniae |
| Compound C | 0.03 | Staphylococcus epidermidis |
The mechanism by which this compound exerts its antibacterial effects involves interactions with key bacterial enzymes and proteins. Preliminary studies suggest that compounds with similar structures often bind strongly to proteins due to hydrophobic and electrostatic interactions facilitated by the trifluoromethyl groups . This binding can inhibit critical processes such as DNA replication or protein synthesis in bacteria.
Study on Pyrazole Derivatives
One significant study focused on the synthesis of pyrazole derivatives from this compound, which were found to be effective growth inhibitors of drug-resistant bacteria . The derivatives showed enhanced antibacterial potency compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents.
Evaluation Against Topoisomerases
Another investigation explored the activity of related compounds against bacterial topoisomerases. The results indicated that certain derivatives derived from this compound exhibited significantly higher potency than reference drugs like novobiocin, with MIC values around 0.008 µg/mL against S. aureus . This finding highlights the potential for these compounds in targeting multiple intracellular pathways.
Research Applications
The unique properties of this compound extend beyond antibacterial applications. It serves as a building block in organic synthesis, particularly for developing pharmaceuticals with potential anti-inflammatory and anticancer properties . Its ability to modulate enzyme activity makes it useful in studying biochemical pathways and receptor interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile, and how can intermediates be validated?
- Methodology : Start with trifluoromethyl-substituted benzoyl chloride derivatives (e.g., 3,5-Bis(trifluoromethyl)benzoyl chloride, CAS 785-56-8) as precursors. React with acetonitrile under nucleophilic acyl substitution conditions. Monitor reaction progress via NMR to track trifluoromethyl group retention . Validate intermediates (e.g., benzyl bromides or alcohols) using high-resolution mass spectrometry (HRMS) and melting point consistency with literature values (e.g., 3,5-Bis(trifluoromethyl)benzyl alcohol melts at 54–56°C) .
Q. How can researchers ensure purity and structural fidelity of this compound?
- Methodology : Use quantitative and NMR (as in CRM4601-b for 3,5-Bis(trifluoromethyl)benzoic acid) to assess purity and confirm substitution patterns . Cross-reference melting points (e.g., 140–144°C for the benzoic acid derivative) with NIST data to detect impurities .
Q. What safety protocols are critical during synthesis and handling?
- Methodology : Classify the compound under UN3276 6.1/PG3 due to toxicity risks. Store in inert atmospheres at 0–6°C for boronic acid derivatives to prevent decomposition . Use gloveboxes for moisture-sensitive intermediates like 3,5-Bis(trifluoromethyl)benzyl bromide .
Advanced Research Questions
Q. How can contradictory physicochemical data (e.g., melting points) from different sources be resolved?
- Methodology : Replicate synthesis and purification steps from conflicting studies (e.g., recrystallization solvents may affect melting points). Validate using differential scanning calorimetry (DSC) and compare with certified reference materials (e.g., NIST CRM4601-b) . Cross-check with PubChem and EPA DSSTox entries for consensus values .
Q. What computational tools predict the electronic effects of trifluoromethyl groups in this compound?
- Methodology : Perform density functional theory (DFT) calculations to model electron-withdrawing effects on the benzoylacetonitrile backbone. Compare with experimental NMR chemical shifts (e.g., δ -63 to -67 ppm for trifluoromethyl groups) to validate computational models .
Q. How can reaction byproducts be minimized in multi-step syntheses?
- Methodology : Optimize stoichiometry using Design of Experiments (DoE) for intermediates like 3,5-Bis(trifluoromethyl)benzylamine (CAS 85068-29-7). Employ LC-MS to detect and quantify byproducts (e.g., brominated side products from benzyl bromide precursors) .
Q. What strategies improve stability under varying conditions (pH, light, temperature)?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. For light sensitivity, use amber vials and compare degradation rates with analogues like 3,5-Bis(trifluoromethyl)benzenethiol, which requires dark storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
